molecular formula C20H20N2O3S B15040382 Ethyl 2-({[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}amino)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate

Ethyl 2-({[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}amino)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate

Cat. No.: B15040382
M. Wt: 368.5 g/mol
InChI Key: XREYPQTZRXTOOM-SRZZPIQSSA-N
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Description

Ethyl 2-({[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}amino)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound that features both indole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}amino)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole moiety . The thiophene ring can be introduced through a Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}amino)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield quinoline derivatives, while reduction can produce alcohols. Substitution reactions on the thiophene ring can yield halogenated or nitrated derivatives .

Scientific Research Applications

Ethyl 2-({[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}amino)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}amino)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The indole moiety can interact with multiple receptors and enzymes, modulating their activity. The thiophene ring can also participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}amino)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is unique due to the combination of indole and thiophene moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

ethyl 2-[(E)-(2-hydroxy-1-methylindol-3-yl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H20N2O3S/c1-3-25-20(24)17-13-8-6-10-16(13)26-18(17)21-11-14-12-7-4-5-9-15(12)22(2)19(14)23/h4-5,7,9,11,23H,3,6,8,10H2,1-2H3/b21-11+

InChI Key

XREYPQTZRXTOOM-SRZZPIQSSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC2)/N=C/C3=C(N(C4=CC=CC=C43)C)O

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)N=CC3=C(N(C4=CC=CC=C43)C)O

Origin of Product

United States

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